Technical Guide: Biological Functions and Pharmacological Utility of d-Alanyl-l-histidine
Technical Guide: Biological Functions and Pharmacological Utility of d-Alanyl-l-histidine
The following technical guide details the biological and physicochemical functions of d-Alanyl-l-histidine , a specific stereoisomer distinct from, yet structurally related to, the endogenous dipeptide Carnosine (
Executive Summary
d-Alanyl-l-histidine is a synthetic dipeptide stereoisomer utilized primarily in biochemical research to probe enzymatic specificity, peptide stability, and structure-activity relationships (SAR). Unlike its naturally occurring analog Carnosine (
This structural deviation confers unique biological properties:
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Proteolytic Resistance: High stability against serum carnosinases (CN1) and general cytosolic peptidases.
-
Stereoselective Probing: Acts as a negative control or competitive probe for histidine dipeptide transport (PEPT1/PEPT2) and metabolism.
-
Supramolecular Assembly: Serves as a chiral monomer in the synthesis of helical polymers for immunotherapeutic applications.
Chemical Identity & Structural Distinctness
To understand the biological function, one must first distinguish d-Alanyl-l-histidine from its biological counterparts.
Structural Comparison
| Feature | Carnosine (Natural) | d-Alanyl-l-histidine (Synthetic/Probe) | l-Alanyl-l-histidine (Isomer) |
| N-Terminal Residue | d-Alanine (chiral, rigid) | l-Alanine (chiral, natural) | |
| C-Terminal Residue | l-Histidine | l-Histidine | l-Histidine |
| Peptide Bond | |||
| Enzymatic Fate | Rapidly hydrolyzed by CN1 | Resistant to CN1 | Hydrolyzed by cytosolic peptidases |
| Physiological Role | pH Buffer, Antioxidant, Ca | Pharmacological Probe | Metabolic intermediate |
Physicochemical Properties[2][3]
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Metal Chelation: Like Carnosine, d-Alanyl-l-histidine retains the imidazole ring of histidine, allowing it to chelate divalent metal ions (
, ). However, the spatial orientation of the N-terminal amino group in the D-configuration alters the stability constants of these complexes compared to the -alanyl scaffold. -
pKa Values: The imidazole pKa remains near physiological pH (~6.8–7.0), preserving its potential as a proton buffer in closed experimental systems.
Biological & Pharmacological Functions[1][4]
Enzymatic Stability (The "Stealth" Function)
The primary utility of d-Alanyl-l-histidine in drug development is its resistance to hydrolysis.
-
Mechanism: Human Carnosinase-1 (CN1) is highly specific for the L-configuration of histidine and the
-position of the amino group. The substitution of -alanine with d-alanine creates steric hindrance that prevents the catalytic triad of CN1 from effectively attacking the peptide bond. -
Application: It is used to distinguish between specific carnosinase activity and nonspecific proteolytic activity in tissue homogenates.
Antioxidant and Scavenging Activity
While less studied in vivo than Carnosine, the imidazole moiety in d-Alanyl-l-histidine confers intrinsic antioxidant capabilities:
-
Reactive Carbonyl Species (RCS) Sequestration: The free amino group and the imidazole ring can react with unsaturated aldehydes (e.g., acrolein, HNE). The D-configuration may alter the reaction kinetics but does not abolish the chemical reactivity.
-
Hydroxyl Radical Scavenging: The imidazole ring acts as an electron donor to neutralize free radicals.
Cardiovascular Effects (Historical Context)
Early pharmacological studies (Hunt & du Vigneaud, 1938) compared d-Alanyl-l-histidine to Carnosine regarding depressor effects (blood pressure reduction).
-
Finding: d-Alanyl-l-histidine exhibited significantly reduced or negligible depressor activity compared to Carnosine.
-
Implication: This suggests that the specific receptor or signaling mechanism responsible for Carnosine's vasoactive properties (likely histamine-related or nitric oxide-mediated) requires the flexible
-alanine spacer or specific L-stereochemistry at the N-terminus.
Immunotherapy and Polymer Chemistry
Recent applications utilize d-Alanyl-l-histidine as a precursor for isocyano-peptides .
-
Helical Induction: When polymerized, the D-Ala-L-His motif induces a specific right-handed helical screw sense in the polymer backbone.
-
"Nanoworms": These helical polymers mimic the size and shape of pathogens, allowing them to engage the immune system (e.g., T-cell activation) more effectively than random coils.
Visualization: Enzymatic Selectivity Pathways
The following diagram illustrates the differential processing of Carnosine versus d-Alanyl-l-histidine by serum Carnosinase (CN1).
Figure 1: Differential enzymatic processing. CN1 rapidly hydrolyzes Carnosine but fails to cleave d-Alanyl-l-histidine due to stereochemical incompatibility.
Experimental Protocols
Protocol A: Differential Hydrolysis Assay (Carnosinase Specificity)
Objective: To verify the presence of specific Carnosinase activity in a biological sample using d-Alanyl-l-histidine as a negative control.
-
Reagent Preparation:
-
Substrate A: 10 mM L-Carnosine in 50 mM Tris-HCl (pH 7.5).
-
Substrate B: 10 mM d-Alanyl-l-histidine in 50 mM Tris-HCl (pH 7.5).
-
Enzyme Source: Human serum or recombinant CN1.
-
-
Incubation:
-
Mix 100 µL of Enzyme Source with 100 µL of Substrate A or B.
-
Incubate at 37°C for 30 minutes.
-
-
Termination:
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Add 200 µL of 1% Trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Analysis (HPLC):
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Column: C18 Reverse Phase.
-
Mobile Phase: PBS / Acetonitrile gradient with OPA (o-phthalaldehyde) derivatization for fluorescence detection of free Histidine.
-
-
Validation Criteria:
-
Positive Result: Significant free Histidine peak in Substrate A samples.
-
Negative Control: Negligible free Histidine in Substrate B samples. (If Histidine appears, non-specific proteases are present).
-
Protocol B: Synthesis of d-Alanyl-l-histidine (Solid Phase)
Objective: To synthesize high-purity peptide for research use.
-
Resin Loading: Use 2-Chlorotrityl chloride resin loaded with Fmoc-L-Histidine(Trt)-OH.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).
-
Coupling:
-
Activate Fmoc-D-Alanine-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq).
-
Add to resin and shake for 1 hour at room temperature.
-
-
Cleavage:
-
Wash resin with DCM.
-
Cleave peptide using TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
-
-
Purification: Precipitate in cold diethyl ether and purify via preparative HPLC.
Data Summary: Comparative Activity
| Parameter | L-Carnosine | d-Alanyl-l-histidine | Reference |
| CN1 Hydrolysis Rate | 100% (Reference) | < 1% (Resistant) | [1] |
| Vasodepressor Activity | High | Negligible | [2] |
| Ca | Moderate | Weak | [3] |
| Polymer Helicity | N/A (Monomer) | Induces Right-Handed Helix | [4] |
References
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Pegova, A. et al. (2000). Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. Link
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Hunt, M. & du Vigneaud, V. (1938). The Preparation of d-Alanyl-l-histidine and l-Alanyl-l-histidine and an Investigation of their Effect on the Blood Pressure in Comparison with l-Carnosine. Journal of Biological Chemistry. Link
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O'Dowd, J.J. (1988). Synthesis of Histidine Derivatives Present in Cardiac Muscle. University of Glasgow Theses. Link
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Cornelissen, J.J. et al. (2001). Helical Superstructures from Charged Poly(isocyanopeptides). Science. Link
